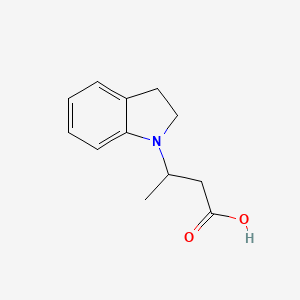

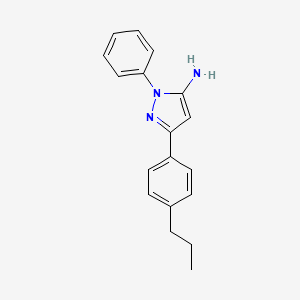

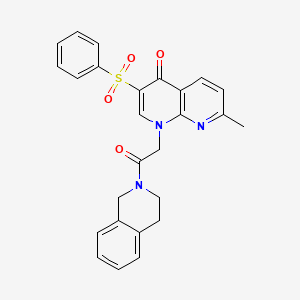

3-(2,3-dihydro-1H-indol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2,3-dihydro-1H-indol-1-yl)butanoic acid” is a chemical compound with the molecular formula C12H15NO2 . It is closely related to 2-(2,3-dihydro-1H-indol-1-yl)butanoic acid hydrochloride, which has a molecular weight of 241.72 .

Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, has been a topic of interest in recent research . One method involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . Another method involves the use of absolute ethanol and a catalytic amount of concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H15NO2.ClH/c1-2-10(12(14)15)13-8-7-9-5-3-4-6-11(9)13;/h3-6,10H,2,7-8H2,1H3,(H,14,15);1H .Scientific Research Applications

Urease Inhibition

3-(2,3-dihydro-1H-indol-1-yl)butanoic acid has been studied for its potential as a urease inhibitor. In a study, derivatives of this compound were found to be potent inhibitors of the urease enzyme, suggesting their potential use in therapeutic applications against diseases related to urease activity (Nazir et al., 2018).

Antimicrobial Properties

Schiff bases derived from this compound have been synthesized and shown to possess significant antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Metal-Ligand Complex Studies

The compound has been used in potentiometric and thermodynamic studies of metal-ligand complexes, which is crucial for understanding the interactions in various biochemical processes (Mubarak & El-Bindary, 2010).

Photochromic Properties

Studies on the photochromic behavior of compounds derived from this compound indicate potential applications in material science, especially in developing photo-responsive materials (Zou et al., 2004).

CXCR2 Antagonism

Derivatives of this compound have been identified as CXC chemokine receptor-2 (CXCR2) antagonists, suggesting a role in the treatment of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).

DNA Binding Studies

Studies involving the DNA binding characteristics of complexes formed with this compound offer insights into its potential in biochemistry and pharmacology (Khalid et al., 2018).

Algicidal Effects

Research indicates the effectiveness of this compound as an algicide, useful in controlling algae growth in hydroponic systems, which is essential for sustainable agriculture practices (Nonomura et al., 2001).

Cancer Detection

In the field of medical imaging, derivatives of this compound have been used in the development of water-soluble near-infrared dyes for cancer detection, highlighting its potential in diagnostic imaging (Pham et al., 2005).

Future Directions

The future directions for research on “3-(2,3-dihydro-1H-indol-1-yl)butanoic acid” and related compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. The development of new analogs of these compounds could also be a promising area of research .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been found to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific derivative and its targets.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .

properties

IUPAC Name |

3-(2,3-dihydroindol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(8-12(14)15)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZNECUMVLUHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-3-ylmethanone](/img/structure/B2414733.png)

![6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2414737.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2414743.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)